molecular formula C11H14FNO2 B1359252 Ethyl 3-[(4-fluorophenyl)amino]propanoate CAS No. 887574-32-5

Ethyl 3-[(4-fluorophenyl)amino]propanoate

Cat. No. B1359252
M. Wt: 211.23 g/mol
InChI Key: YYSGZZDJIUQIMF-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorophenyl)amino]propanoate is a chemical compound with the CAS Number: 887574-32-5. It has a molecular weight of 211.24 . The IUPAC name for this compound is ethyl 3- (4-fluoroanilino)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-[(4-fluorophenyl)amino]propanoate is 1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-[(4-fluorophenyl)amino]propanoate is a compound with a molecular weight of 211.24 . It is recommended to be stored in a refrigerated environment . Another variant of the compound, ethyl 3-amino-3- (4-fluorophenyl)propanoate hydrochloride, has a melting point of 158-160 degrees Celsius .

Scientific Research Applications

Ethyl 3-[(4-fluorophenyl)amino]propanoate is a chemical compound with the CAS Number: 887574-32-5 and a molecular weight of 211.24 .

While specific applications for this compound are not readily available, compounds with similar structures, such as indole derivatives, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 = 7.53 μmol/L .

While specific applications for this compound are not readily available, compounds with similar structures, such as indole derivatives, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 = 7.53 μmol/L .

While specific applications for this compound are not readily available, compounds with similar structures, such as indole derivatives, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 = 7.53 μmol/L .

Safety And Hazards

The safety data sheet for Ethyl 3-[(4-fluorophenyl)amino]propanoate recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation .

properties

IUPAC Name

ethyl 3-(4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSGZZDJIUQIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630077
Record name Ethyl N-(4-fluorophenyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-fluorophenyl)amino]propanoate

CAS RN

887574-32-5
Record name Ethyl N-(4-fluorophenyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chen, Y Ren - Archiv der Pharmazie, 2015 - Wiley Online Library
Computer‐aided simulation was used to design and synthesize nine novel fluorinated thrombin inhibitor derivatives. These compounds were confirmed by spectral analyses ( 1 H NMR, …
Number of citations: 8 onlinelibrary.wiley.com

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